molecular formula C22H23NO5 B1666142 AVE-8134 CAS No. 304025-09-0

AVE-8134

Cat. No.: B1666142
CAS No.: 304025-09-0
M. Wt: 381.4 g/mol
InChI Key: WLHOBCUVPMOXAT-UHFFFAOYSA-N
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Description

AVE-8134 is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has been studied for its potential therapeutic effects in various metabolic and cardiovascular diseases. It has shown efficacy in improving lipid profiles and glucose metabolism in preclinical models .

Preparation Methods

The synthesis of AVE-8134 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AVE-8134 undergoes various chemical reactions, primarily involving its interaction with PPARα. It does not show activity on peroxisome proliferator-activated receptor delta (PPARδ). In human umbilical vein endothelial cells, this compound increases the phosphorylation of endothelial nitric oxide synthase at serine 1177 without affecting its expression. In monocytes, it enhances the expression of CD36 and macrophage scavenger receptor 1, leading to increased uptake of oxidized low-density lipoprotein .

Scientific Research Applications

Mechanism of Action

AVE-8134 exerts its effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor and binds to specific response elements in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. The compound also increases the phosphorylation of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vascular function.

Comparison with Similar Compounds

AVE-8134 is similar to other PPARα agonists such as fenofibrate, gemfibrozil, and bezafibrate. it has shown distinct advantages in preclinical studies, including a more potent effect on lipid and glucose metabolism and a better safety profile. Unlike some other PPARα agonists, this compound does not activate PPARδ, which may contribute to its unique therapeutic effects.

Similar Compounds::
  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate

Properties

IUPAC Name

2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHOBCUVPMOXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304025-09-0
Record name AVE-8134
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-8134
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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